
Akt-Inhibitor IV
Übersicht
Beschreibung
Akt-Inhibitor IV ist eine Verbindung, die die Aktivität der Akt-Proteinkinase spezifisch hemmt. Diese Hemmung erfolgt durch kompetitive Bindung an die ATP-Bindungsstelle von Akt, wodurch dessen Phosphorylierung und anschließende Aktivierung verhindert werden .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
-
Inhibition of Tumor Growth :
- Case Study : Research demonstrated that Akt Inhibitor IV effectively reduced tumor growth in various cancer models by inhibiting Akt signaling pathways. For instance, studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapies .
- Combination Therapies :
- Mechanistic Insights :
Antiviral Applications
- Broad-Spectrum Antiviral Activity :
- Mechanism of Action Against Viruses :
Data Table: Summary of Key Findings
Wirkmechanismus
Target of Action
Akt Inhibitor IV, also known as “5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide”, primarily targets the Akt protein , a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway . Akt plays a key role in regulating a number of oncogenic functions, including cell survival .
Mode of Action
Akt Inhibitor IV inhibits Akt activation and reduces phosphorylation of Akt at Ser473 and Thr308 in a dose-dependent manner . It inhibits Akt-mediated nuclear export of Forkhead box class O transcription factor 1a (FOXO1a) .
Biochemical Pathways
Akt Inhibitor IV affects the PI3K/Akt signaling pathway, which regulates proliferation, survival, and metabolism . The inhibition of Akt prevents the abnormal activation of PI3K/Akt/mTOR signaling pathways by Akt as well as other sources like PI3K, PTEN, and mTORC2 .
Pharmacokinetics
The pharmacokinetics of Akt inhibitors, including Akt Inhibitor IV, are complex and can be influenced by various factors .
Result of Action
Akt Inhibitor IV has been shown to inhibit the replication of parainfluenza virus 5 (PIV5) in HeLa cells . It also reduces the growth of cancer cells via a reduction in mitochondrial polarization and increased production of reactive oxygen species (ROS) . Moreover, it has been found to have broad anti-tumor activity in a number of PI3K-active pre-clinical models .
Action Environment
The action of Akt Inhibitor IV can be influenced by environmental factors. For instance, hypoxia-induced activation of eIF2α requires Akt , suggesting that the cellular environment can influence the efficacy of Akt Inhibitor IV. Additionally, mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms .
Biochemische Analyse
Biochemical Properties
Akt Inhibitor IV interacts with Akt, a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway . It inhibits Akt phosphorylation/activation, thereby disrupting the signaling pathways involved in cell survival, proliferation, and metabolism . The compound’s interaction with Akt is thought to be through competitive binding to the ATP-binding site of Akt .
Cellular Effects
Akt Inhibitor IV has significant effects on various types of cells and cellular processes. It has been shown to block Akt-mediated FOXO1a nuclear export and cell proliferation in 786-O cells . In addition, it has been found to inhibit the replication of various viruses through an Akt-independent mechanism .
Molecular Mechanism
The molecular mechanism of action of Akt Inhibitor IV involves its binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation . By inhibiting Akt activation, it disrupts the PI3K/AKT signaling pathway, which plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is a reversible inhibitor, suggesting that its effects may be temporary and dependent on the presence of the inhibitor .
Dosage Effects in Animal Models
While specific dosage effects of Akt Inhibitor IV in animal models are not extensively reported, it has been shown to inhibit tumor growth in several mouse tumor models when administered orally on a daily basis .
Metabolic Pathways
Akt Inhibitor IV is involved in the PI3K/AKT signaling pathway, a key pathway in cellular metabolism . By inhibiting Akt, this compound disrupts this pathway, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of Akt Inhibitor IV is not explicitly reported in the literature. Akt, the target of Akt Inhibitor IV, is known to be localized in the cytoplasm and can translocate to the plasma membrane upon activation . Therefore, it is plausible that Akt Inhibitor IV may also be found in these subcellular locations.
Vorbereitungsmethoden
Die Synthese von Akt-Inhibitor IV umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die genauen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und können je nach Hersteller variieren. Der allgemeine Ansatz beinhaltet die Verwendung von organischen Synthesetechniken, um die gewünschte Molekülstruktur zu erzeugen .
Industrielle Produktionsmethoden für this compound umfassen typischerweise großtechnische organische Syntheseprozesse. Diese Methoden sind darauf ausgelegt, eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Produktionsprozess kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um Industriestandards zu erfüllen .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .
Beispielsweise kann this compound in Gegenwart eines Oxidationsmittels eine Oxidation zu einer anderen Verbindung mit veränderten chemischen Eigenschaften durchlaufen. In ähnlicher Weise können Reduktionsreaktionen zur Bildung reduzierter Produkte mit unterschiedlichen funktionellen Gruppen führen. Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung neuer Verbindungen führt .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird er als chemische Sonde verwendet, um die Aktivität der Akt-Proteinkinase und ihre Rolle in verschiedenen zellulären Prozessen zu untersuchen . In der Biologie wird er verwendet, um die Signalwege zu untersuchen, die an Akt und seinen nachgeschalteten Zielmolekülen beteiligt sind .
In der Medizin wird this compound als potenzieller Therapeutikum zur Behandlung verschiedener Krebsarten untersucht. Durch Hemmung der Aktivität von Akt kann er die abnormale Aktivierung des Phosphoinositid-3-Kinase/Akt/mammalian target of rapamycin-Signalwegs verhindern, der häufig in Krebszellen dysreguliert ist . Darüber hinaus hat es sich als vielversprechend erwiesen, das Wachstum von Krebszellen zu reduzieren und die Wirksamkeit anderer Krebsmedikamente zu verbessern .
In der Industrie wird this compound bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt. Seine Fähigkeit, die Akt-Proteinkinase spezifisch anzugreifen, macht ihn zu einem wertvollen Werkzeug für die Medikamentenforschung und -entwicklung .
Wirkmechanismus
This compound übt seine Wirkung aus, indem er die Aktivität der Akt-Proteinkinase spezifisch hemmt. Diese Hemmung erfolgt durch kompetitive Bindung an die ATP-Bindungsstelle von Akt, wodurch dessen Phosphorylierung und anschließende Aktivierung verhindert werden . Die Hemmung der Akt-Aktivität führt zur Störung verschiedener zellulärer Prozesse, einschließlich Zellüberleben, Proliferation und Stoffwechsel .
Die molekularen Zielmoleküle und -wege, die am Wirkmechanismus von this compound beteiligt sind, umfassen den Phosphoinositid-3-Kinase/Akt/mammalian target of rapamycin-Signalweg. Durch Hemmung von Akt kann die Verbindung die Aktivierung von nachgeschalteten Zielmolekülen wie Forkhead-Box-Klasse-O-Transkriptionsfaktoren und mammalian target of rapamycin verhindern, die eine Schlüsselrolle beim Zellüberleben und -wachstum spielen .
Analyse Chemischer Reaktionen
Akt inhibitor IV undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, in the presence of an oxidizing agent, Akt inhibitor IV may undergo oxidation to form a different compound with altered chemical properties. Similarly, reduction reactions can lead to the formation of reduced products with different functional groups. Substitution reactions involve the replacement of one functional group with another, resulting in the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
Akt-Inhibitor IV ist eine von mehreren Verbindungen, die spezifisch auf die Akt-Proteinkinase abzielen. Diese Verbindungen hemmen auch die Aktivität von Akt durch kompetitive Bindung an die ATP-Bindungsstelle, können sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden .
Im Vergleich zu anderen Akt-Inhibitoren hat this compound einzigartige Eigenschaften in Bezug auf seine Fähigkeit gezeigt, die Akt-vermittelte nukleäre Export des Forkhead-Box-Klasse-O-Transkriptionsfaktors 1a zu hemmen und das Wachstum von Krebszellen zu reduzieren . Seine Wirksamkeit bei der Hemmung der Replikation bestimmter Viren, wie z. B. des Parainfluenzavirus 5, unterscheidet ihn auch von anderen ähnlichen Verbindungen .
Referenzen
Biologische Aktivität
Akt Inhibitor IV, also known as AKTIV (ChemBridge 5233705), is a small molecule that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This compound primarily targets the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial in regulating cell growth, survival, and metabolism. Here, we explore the biological activity of Akt Inhibitor IV, presenting research findings, data tables, and case studies.
Akt Inhibitor IV exhibits a complex mechanism of action that includes:
- Hyperphosphorylation of Akt : The compound promotes hyperphosphorylation of Akt while simultaneously decreasing the phosphorylation of its substrates. This dual action can lead to altered cellular signaling pathways.
- Inhibition of FOXO1a Nuclear Export : By inhibiting the nuclear export of FOXO1a, Akt Inhibitor IV may enhance apoptosis in certain cell types .
- Mitochondrial Accumulation : The compound accumulates in mitochondria, leading to morphological changes and increased reactive oxygen species (ROS) production. At high concentrations (10 µM), it activates the unfolded protein response (UPR) and induces apoptosis in HEK293T cells .
Anticancer Activity
Akt Inhibitor IV has shown potent anticancer properties across various cancer cell lines. The following table summarizes its inhibitory effects on different cell lines:
Cell Line | IC50 (µM) |
---|---|
786-O | <1.25 |
HeLa | 320 - 670 |
Jurkat | 340 |
These values indicate that Akt Inhibitor IV effectively inhibits proliferation in these cancer cell lines at relatively low concentrations .
Case Study: Anticancer Efficacy
A study demonstrated that treatment with Akt Inhibitor IV led to significant apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer therapy. For example, in a model using primary acute myeloid leukemia (AML) cells, the inhibition of the PI3K/Akt pathway resulted in enhanced sensitivity to conventional chemotherapeutics like cytarabine .
Antiviral Activity
In addition to its anticancer effects, Akt Inhibitor IV displays broad-spectrum antiviral activity against several viruses, including:
- Parainfluenza Virus 5 (PIV5) : Exhibited an IC50 of 520 nM in HeLa cells.
- Vesicular Stomatitis Virus (VSV) and Respiratory Syncytial Virus : The compound effectively inhibited replication at low concentrations.
Interestingly, the antiviral mechanism appears to be independent of its effects on Akt phosphorylation, suggesting alternative pathways may be involved .
Research Findings
Recent studies have highlighted the pharmacological diversity of Akt inhibitors like AKTIV. A systematic evaluation revealed differences between ATP-competitive and allosteric inhibitors regarding their efficacy and resistance profiles. These findings underscore the importance of selecting appropriate inhibitors based on specific cancer types and genetic backgrounds .
Summary of Findings
- Anticancer Activity : Potent inhibition across various cancer cell lines with selective toxicity towards malignant cells.
- Antiviral Activity : Effective against multiple viruses with mechanisms potentially independent of Akt modulation.
- Pharmacological Diversity : Variations in drug response based on structural characteristics and cellular contexts.
Eigenschaften
IUPAC Name |
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYRELMNTQSBIN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27IN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681281-88-9 | |
Record name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Akt Inhibitor IV exert its inhibitory effects on Akt?
A: Akt Inhibitor IV is a cell-permeable, small molecule inhibitor that directly targets Akt, primarily by competing for the ATP-binding site of the kinase. [, , , , ] This interaction prevents Akt phosphorylation and subsequent activation, ultimately inhibiting the downstream signaling cascade. [, , , ]
Q2: What are the primary downstream consequences of inhibiting Akt activity with Akt Inhibitor IV?
A: Akt regulates numerous cellular processes, including cell survival, proliferation, growth, metabolism, and angiogenesis. [, , , , , ] Inhibiting Akt with Akt Inhibitor IV can lead to diverse outcomes depending on the cell type and context. Reported effects include:
- Reduced Cell Proliferation and Survival: [, , , , , ] Akt inhibition can trigger cell cycle arrest, induce apoptosis, and sensitize cells to other cytotoxic agents.
- Modulation of Glucose Metabolism: [, , ] Akt Inhibitor IV can influence glucose uptake and metabolism by affecting glucose transporters and key enzymes like hexokinase II. []
- Impaired Angiogenesis: [, ] By disrupting Akt signaling, Akt Inhibitor IV can interfere with the formation of new blood vessels, a process crucial for tumor growth and progression.
- Modulation of Autophagy: [, ] Akt Inhibitor IV can both promote [] and inhibit [] autophagy, a cellular process involved in degradation and recycling of cellular components.
- Altered Immune Responses: [, ] Akt plays a role in immune cell function and inflammation. Inhibiting Akt can modulate cytokine production and immune cell activation.
Q3: What is the molecular formula and weight of Akt Inhibitor IV?
A3: The molecular formula of Akt Inhibitor IV is C28H24IN3S. Its molecular weight is 573.5 g/mol.
Q4: Is there any spectroscopic data available for Akt Inhibitor IV?
A4: While the provided research papers primarily focus on the biological activity and applications of Akt Inhibitor IV, they do not provide detailed spectroscopic data such as 1H and 13C NMR, IR, or UV-Vis spectra. To obtain this information, one could refer to the compound's certificate of analysis or consult spectral databases.
Q5: Does Akt Inhibitor IV possess any catalytic properties?
A: Akt Inhibitor IV is primarily recognized as a reversible inhibitor of Akt kinase activity. It is not reported to possess any inherent catalytic properties. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.